(6-chloro-1H-benzo[d]imidazol-1-yl)methanol
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Overview
Description
(6-chloro-1H-benzo[d]imidazol-1-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom and a hydroxymethyl group in the structure of this compound imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-1H-benzo[d]imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzimidazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-1H-benzo[d]imidazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of (6-chloro-1H-benzo[d]imidazol-1-yl)carboxylic acid.
Reduction: Formation of 6-chlorobenzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-chloro-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of (6-chloro-1H-benzo[d]imidazol-1-yl)methanol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzimidazole: Lacks the hydroxymethyl group but shares the benzimidazole core structure.
(6-chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure with the hydroxymethyl group at a different position.
2-chlorobenzimidazole: Chlorine atom at a different position on the benzimidazole ring.
Uniqueness
(6-chloro-1H-benzo[d]imidazol-1-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group at specific positions on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chlorobenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-7-8(3-6)11(5-12)4-10-7/h1-4,12H,5H2 |
InChI Key |
JWVPJCYWIQAJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=N2)CO |
Origin of Product |
United States |
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